The synthesis of AV-412 free base can be approached through multiple synthetic routes. One common method involves the use of methyl 4-formylbenzoate as a starting material, which undergoes several transformations to introduce necessary functional groups. For example:
The molecular structure of AV-412 free base can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound typically features a complex arrangement of aromatic rings and functional groups conducive to its biological activity.
Key structural data includes:
These structural characteristics are crucial for understanding how AV-412 interacts with its biological targets.
AV-412 free base participates in various chemical reactions that are pivotal for its function as a kinase inhibitor:
The mechanism of action for AV-412 involves inhibition of specific kinase activities that play a critical role in cancer cell signaling pathways. By binding to the ATP-binding site of these kinases, AV-412 effectively prevents ATP from engaging with the enzyme, thereby halting downstream signaling processes that lead to cell proliferation and survival.
Data supporting this mechanism include:
This mechanism underscores the potential therapeutic application of AV-412 in oncology.
AV-412 free base exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
AV-412 free base has promising applications primarily in cancer research and therapeutic development. Its ability to inhibit specific kinases makes it a candidate for treating various malignancies characterized by aberrant kinase activity. Additionally, ongoing research explores its potential use in combination therapies, enhancing the efficacy of existing treatment regimens.
AV-412 free base (chemical name: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide) is a low-molecular-weight tyrosine kinase inhibitor (TKI) classified as a quinazoline derivative with potent activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2). Its molecular formula is C₂₇H₂₈ClFN₆O, with a molecular weight of 507.002 g/mol [2] [4]. The compound features an acrylamide moiety that enables irreversible binding to cysteine residues in the target kinases' ATP-binding pockets, distinguishing it from first-generation reversible inhibitors like gefitinib and erlotinib [5] [10]. Key structural elements include:
Table 1: Fundamental Chemical Properties of AV-412 Free Base
Property | Value |
---|---|
CAS Registry Number | 451492-95-8 |
Molecular Formula | C₂₇H₂₈ClFN₆O |
Exact Mass | 507.002 g/mol |
SMILES Notation | CN1CCN(CC1)C(C)(C)C#CC2=C(NC(=O)C=C)C=C3C(NC4=CC=C(F)C(Cl)=C4)=NC=NC3=C2 |
InChI Key | ZAJXXUDARPGGOC-UHFFFAOYSA-N |
Chemical Classification | Quinazoline-based irreversible inhibitor |
AV-412 (initially designated MP-412) emerged from collaborative drug discovery efforts between Mitsubishi Pharma Corporation and AVEO Pharmaceuticals in the mid-2000s, targeting unmet needs in EGFR-mutant cancers [5] [10]. Its development was strategically motivated by two critical clinical challenges:
Preclinical characterization, presented at the 2007 American Association for Cancer Research (AACR) Annual Meeting, leveraged AVEO's proprietary Human Response Prediction Platform™. This involved chimeric mouse models with inducible expression of clinically relevant mutations (EGFRL858R, EGFRL858R/T790M, KRASG12V), enabling quantitative comparison of drug efficacy across genetic profiles [10]. AVEO secured worldwide rights (excluding Asia) to develop AV-412 as a next-generation TKI capable of addressing these limitations [10].
AV-412 represents a therapeutic breakthrough in addressing primary and secondary resistance mechanisms in EGFR-driven malignancies. Its biochemical significance stems from three key attributes:
The compound's therapeutic significance is evidenced by complete tumor regression in xenograft models of A431 (EGFR-overexpressing) and BT-474 (HER2-overexpressing) carcinomas at 30 mg/kg dosing, surpassing the activity of earlier EGFR inhibitors [5] [10]. Critically, it demonstrated efficacy in gefitinib-resistant KPL-4 breast cancer models, validating its potential in multiple resistance settings [5].
Table 2: Kinase Inhibition Profile of AV-412 Free Base
Target Kinase | IC₅₀ (nM) | Significance |
---|---|---|
Wild-type EGFR | 0.75 | Baseline activity against canonical EGFR |
EGFRL858R | 0.50 | Superior to erlotinib in activating mutant |
EGFRT790M | 0.79 | Activity against gatekeeper resistance mutation |
EGFRL858R/T790M | 2.30 | Dual mutant inhibition; addresses acquired resistance |
ErbB2 (HER2) | 19.00 | Activity in HER2-driven malignancies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7